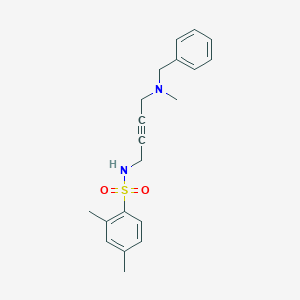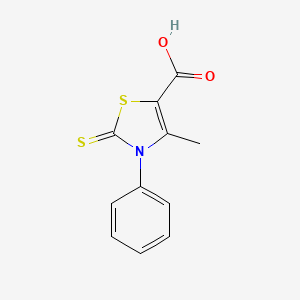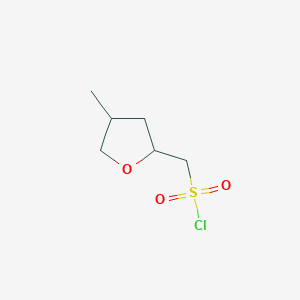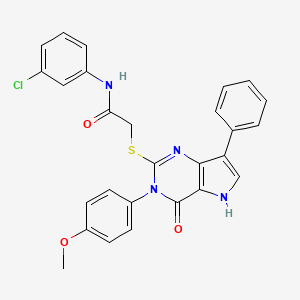
3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic routes towards azetidine derivatives, including those related to 3-fluoroazetidine, involve multiple steps such as bromofluorination, reduction of imino bonds, ring closure, and protection group modifications. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the complexity and the strategic approaches required in synthesizing fluorinated azetidine derivatives (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Synthesis of Fluorinated Beta-Amino Acids : A study describes the synthesis of 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).
Antitumor Activity : Research on fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, including synthesis and evaluation of their antitumor activity, indicates the potential of such compounds in cancer therapy (Bhat et al., 2009).
Neurokinin-1 Receptor Antagonist : A study on the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral administration showcases the versatility of fluorinated compounds in developing effective treatments for emesis and depression (Harrison et al., 2001).
Antiviral Properties : The synthesis and evaluation of antiviral properties of certain compounds, including the treatment of diseases caused by herpes simplex virus type 1 and varicella-zoster virus, demonstrate the broad application of halogen-containing azetidine derivatives in antiviral drug development (Jones et al., 1988).
Inhibition of Human Leukocyte Elastase : Research into functionalized N-aryl-3,3-dihalogenoazetidin-2-ones shows the potential of chiral azetidine compounds as inhibitors of human leukocyte elastase, an enzyme associated with inflammatory diseases (Doucet et al., 1997).
Cytotoxicity and EGFR Tyrosine Kinase Inhibition : A study on the synthesis and in vitro cytotoxicity of halogenoanilino-bromoquinazolines for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase further illustrates the application of halogenated azetidine derivatives in cancer research (Mphahlele et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGXHYQLMQGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)


![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)